molecular formula C22H19ClN2O2 B244212 N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide

N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B244212
M. Wt: 378.8 g/mol
InChI Key: RTXFZOWWQAUWSH-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a biphenyl core substituted with a carboxamide group and a chlorinated phenyl ring. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Acylation: The amine group is acylated with propanoyl chloride to form the propanoylamino group.

    Chlorination: The phenyl ring is chlorinated to introduce the chlorine atom.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the amide or other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide can be compared to other similar compounds, such as:

    N-[2-chloro-5-(acetylamino)phenyl]biphenyl-4-carboxamide: Similar structure but with an acetyl group instead of a propanoyl group.

    N-[2-chloro-5-(butanoylamino)phenyl]biphenyl-4-carboxamide: Similar structure but with a butanoyl group instead of a propanoyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C22H19ClN2O2/c1-2-21(26)24-18-12-13-19(23)20(14-18)25-22(27)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26)(H,25,27)

InChI Key

RTXFZOWWQAUWSH-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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